Structural Confirmation and Purity for Reproducible Research
The target compound, 5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide, is defined by a specific molecular formula (C15H15BrN2O2) and molecular weight (335.20 g/mol). Its identity is confirmed by spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry . In contrast, a close analog, 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, has a different molecular formula (C17H15BrN2O2) and weight (359.22 g/mol), leading to distinct physical and biological properties . The target compound is supplied with a standard purity of 95%, which is crucial for ensuring consistent and reproducible results in biological assays where impurities could confound data interpretation .
| Evidence Dimension | Molecular Identity and Purity |
|---|---|
| Target Compound Data | C15H15BrN2O2, 335.20 g/mol, 95% purity |
| Comparator Or Baseline | 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide: C17H15BrN2O2, 359.22 g/mol |
| Quantified Difference | Difference of C2H2O (Δ 24.02 g/mol) in molecular formula and weight. |
| Conditions | Standard analytical chemistry characterization (NMR, IR, MS) and vendor-supplied purity specifications. |
Why This Matters
This matters for procurement to ensure the correct chemical entity is ordered for a specific research purpose, as even minor structural changes can drastically alter biological activity and physical properties.
